molecular formula C16H15N3O B14466221 (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one CAS No. 66376-68-9

(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one

Cat. No.: B14466221
CAS No.: 66376-68-9
M. Wt: 265.31 g/mol
InChI Key: SLVBLHNNANDLBQ-KBPBESRZSA-N
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Description

(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one is a chiral compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby exerting its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    5S,6R-EpETrE: A similar compound with epoxy fatty acid structure.

    N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-Acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: Another complex carbohydrate derivative.

Uniqueness

(5S,6R)-2-Amino-5,6-diphenyl-5,6-dihydropyrimidin-4(3H)-one is unique due to its chiral nature and the presence of both amino and diphenyl groups, which contribute to its diverse biological activities and synthetic versatility .

Properties

CAS No.

66376-68-9

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(4R,5S)-2-amino-4,5-diphenyl-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C16H15N3O/c17-16-18-14(12-9-5-2-6-10-12)13(15(20)19-16)11-7-3-1-4-8-11/h1-10,13-14H,(H3,17,18,19,20)/t13-,14-/m0/s1

InChI Key

SLVBLHNNANDLBQ-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N=C(NC2=O)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(NC2=O)N)C3=CC=CC=C3

Origin of Product

United States

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